Technical Guide: Physical Properties of Methyl Hentriacontanoate
Technical Guide: Physical Properties of Methyl Hentriacontanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl hentriacontanoate (C₃₂H₆₄O₂) is a long-chain saturated fatty acid methyl ester (FAME). As a member of the FAME class of molecules, it holds relevance in various fields, including lipidomics, materials science, and as a potential biomarker or component in complex lipid mixtures. This guide provides a comprehensive overview of its physical properties, methods for its characterization, and a logical workflow for its analysis.
Core Physical and Chemical Properties
Methyl hentriacontanoate is a waxy solid at room temperature, a characteristic typical of long-chain saturated fatty acid esters.[1] Its large aliphatic chain dictates its low polarity and solubility characteristics. While extensive experimental data for this specific molecule is not widely published, reliable estimations and data from homologous compounds provide a clear profile of its physical properties.
Data Presentation of Physical Properties
The quantitative physical and chemical properties of Methyl hentriacontanoate are summarized in Table 1. It is important to distinguish between experimentally determined values and computationally predicted values.
| Property | Value | Unit | Data Type | Source(s) |
| IUPAC Name | Methyl hentriacontanoate | - | - | [2] |
| Synonyms | Hentriacontanoic acid, methyl ester; C31:0 ME | - | - | [1] |
| CAS Number | 77630-51-4 | - | - | [1][2][3] |
| Molecular Formula | C₃₂H₆₄O₂ | - | - | [1] |
| Molecular Weight | 480.85 | g/mol | - | [1] |
| Physical State | Solid | - | Experimental | [1] |
| Melting Point | 350.36 | K (77.21 °C) | Predicted (Joback Method) | |
| Boiling Point | 1007.85 | K (734.7 °C) | Predicted (Joback Method) | |
| Density (at 15°C) | ~0.86 - 0.90 | g/cm³ | Estimated for FAMEs | [4] |
| Water Solubility | 10⁻¹²⁰⁸ | mol/L | Predicted (Crippen Method) | |
| LogP (Octanol/Water) | 11.492 | - | Predicted (Crippen Method) | |
| Kovats Retention Index | 3417.17 | - | Experimental (Standard Non-polar) | [2] |
Experimental Protocols for Characterization
The characterization of a waxy solid like Methyl hentriacontanoate involves several standard laboratory procedures to determine its physical and chemical identity.
Determination of Melting Point (Capillary Method)
Due to its waxy nature, the capillary method is a suitable technique for determining the melting point of Methyl hentriacontanoate.[5][6]
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of Methyl hentriacontanoate (in powdered form)
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the Methyl hentriacontanoate sample is completely dry and in the form of a fine powder. If necessary, gently grind the solid in a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be packed into the tube.
-
Packing the Sample: To move the solid to the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long, narrow glass tube. The packed sample height should be between 2-4 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (based on the predicted value of ~77°C).
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Record the temperature at which the entire sample has melted into a clear liquid (the completion of melting). The melting point is reported as this range.
-
-
Cooling and Repetition: Allow the apparatus to cool. A second determination with a fresh sample is recommended to ensure accuracy.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the analysis of Fatty Acid Methyl Esters (FAMEs), providing both qualitative and quantitative information.[7][8][9]
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (e.g., Omegawax) or a biscyanopropyl stationary phase, is typically used for FAME analysis.[8][9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 240°C), which is then held for several minutes.
-
Injector: Split/splitless injector, typically operated at a higher temperature (e.g., 250°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
Sample Preparation:
-
Dissolution: Dissolve a precise amount of Methyl hentriacontanoate in an appropriate volatile solvent, such as n-heptane or hexane.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard (a FAME not present in the sample, e.g., methyl heptadecanoate) is added.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.
Data Analysis:
-
The retention time of the peak corresponding to Methyl hentriacontanoate is used for identification by comparing it to a known standard.
-
The mass spectrum of the peak will show a characteristic fragmentation pattern for a long-chain FAME, including a molecular ion peak (M⁺) and fragment ions corresponding to the loss of specific groups.
Expected Spectroscopic Data
¹H-NMR Spectroscopy
The ¹H-NMR spectrum is characterized by a few distinct signals:
-
~3.67 ppm (singlet, 3H): This sharp singlet corresponds to the three protons of the methyl ester group (-COOCH₃). This is a highly characteristic peak for FAMEs.[10]
-
~2.30 ppm (triplet, 2H): This triplet is from the methylene (B1212753) protons (α-CH₂) adjacent to the carbonyl group. The signal is split into a triplet by the neighboring methylene group.[10]
-
~1.62 ppm (multiplet, 2H): This multiplet arises from the methylene protons (β-CH₂) that are beta to the carbonyl group.[10]
-
~1.25 ppm (broad singlet/multiplet, ~56H): This large, broad signal represents the overlapping signals of the numerous methylene protons in the long aliphatic chain.
-
~0.88 ppm (triplet, 3H): This triplet corresponds to the terminal methyl group (-CH₃) at the end of the long alkyl chain. It is split by the adjacent methylene group.[10]
¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum provides complementary information on the carbon skeleton:
-
~174 ppm: The signal for the carbonyl carbon of the ester group.[11]
-
~51.4 ppm: The signal for the methoxy (B1213986) carbon (-OCH₃) of the ester group.[11]
-
~34 ppm: The signal for the carbon alpha (Cα) to the carbonyl group.
-
~22-32 ppm: A series of closely spaced signals for the carbons of the long methylene chain.
-
~14.1 ppm: The signal for the terminal methyl carbon.[11]
Logical Workflow for Characterization
The process of identifying and characterizing a sample of a fatty acid methyl ester like Methyl hentriacontanoate follows a logical experimental workflow. This ensures that the identity, purity, and key physical properties of the compound are accurately determined.
References
- 1. larodan.com [larodan.com]
- 2. scispace.com [scispace.com]
- 3. CAS NO. 77630-51-4 | METHYL HENTRIACONTANOATE | C32H64O2 [localpharmaguide.com]
- 4. f3centre.se [f3centre.se]
- 5. Education Is The Key To Success: Chemistry Practicals For Class IX (Science Group) - Experiment No. 2: To determine the melting point of a given solidSSC Part 1 and 2 [iqbaljahanakademy.blogspot.com]
- 6. Melting point - WaxPedia [waxpedia.org]
- 7. benchchem.com [benchchem.com]
- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 9. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. researchgate.net [researchgate.net]
